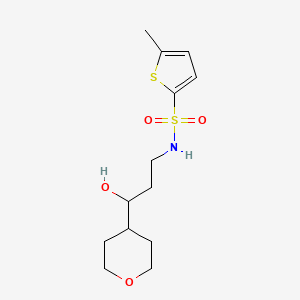![molecular formula C9H17NO2 B2985874 (1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 2174001-33-1](/img/structure/B2985874.png)
(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is a chemical compound with the molecular formula C9H17NO . It is also known as (4-Aminobicyclo[2.2.2]octan-1-yl)methanol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 . This indicates that the compound contains a bicyclic structure with an amino group and a hydroxyl group attached .Chemical Reactions Analysis
The compound may undergo reactions similar to those of other 1,4-diazabicyclo[2.2.2]octane derivatives. For instance, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of 1,4-diazabicyclo[2.2.2]octane, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products .Physical And Chemical Properties Analysis
The compound is a solid, often crystalline or powdery in form, at room temperature . It has a molecular weight of 155.24 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Bicyclic Compounds and Lactams
Research has delved into the synthesis of bicyclic compounds through reactions involving ethyl 4-oxoalkanoates with aminopropanol and aminoethanol. These reactions yield bicyclic lactams, demonstrating the compound's utility in creating heterocyclic structures with potential applications in material science and pharmaceuticals (Wedler et al., 1992). Similarly, the acid-catalyzed methanolysis of diazabicyclo[2.2.2]octane diones underscores the compound's relevance in generating piperidinecarboxylate systems, highlighting its versatility in organic synthesis (Verbist et al., 2004).
Nanoparticle Synthesis and Characterization
The compound's derivatives have been used as reducing and stabilizing agents in the preparation of zinc nanoparticles, showcasing its applicability in nanotechnology and materials science (Pushpanathan & Kumar, 2014). This research opens avenues for the development of novel nanomaterials with specific functionalities.
Molecular Transformations and Ring Enlargements
Significant work has been performed on the molecular transformations and ring enlargements involving derivatives of the compound. For instance, the nitrosation of aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives facilitates the study of stereo- and regioselective additions, providing insights into the complex mechanisms of organic reactions (Fattori et al., 1993).
Catalytic and Electrochemical Applications
The compound and its derivatives have been explored for their catalytic applications, including the catalytic oxidation of secondary alcohols, showcasing its potential in facilitating environmentally friendly chemical processes (Alexandru et al., 2014). Additionally, in situ template generation via N-alkylation demonstrates the compound's utility in the syntheses of open-framework zinc phosphites and phosphates, contributing to advancements in material chemistry (Wang et al., 2013).
Safety and Hazards
Orientations Futures
Research into compounds with similar structures, such as 1,4-diazabicyclo[2.2.2]octane and its derivatives, continues to be an active area of study . These compounds have potential applications in the synthesis of biologically active molecules, such as piperazine derivatives , and in the development of new synthetic strategies .
Propriétés
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFIKDQBNDIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2985793.png)
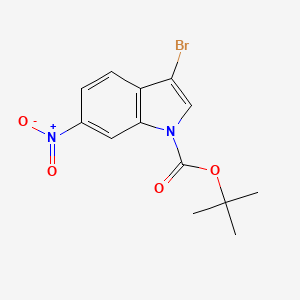
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)
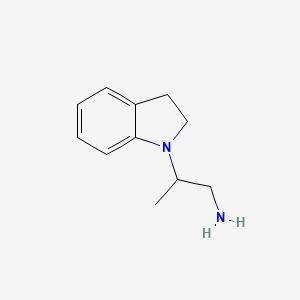
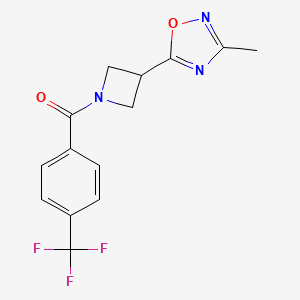
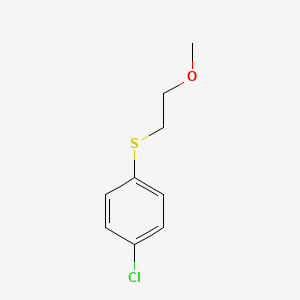
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2985805.png)
![7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2985808.png)
![Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate](/img/structure/B2985809.png)
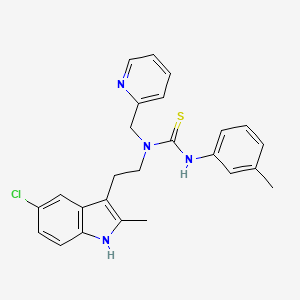
![N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2985813.png)
